Enzyme Inhibition Potency Head-to-Head: MMV553002 vs. MMV688271 on Mt and Sa KARI
In the same Pathogen Box screen against purified Mt KARI, MMV553002 (the target compound) exhibited a Ki of 0.153 μM, while the co-identified hit MMV688271 showed a Ki of 0.0384 μM, making MMV688271 approximately 4-fold more potent at the enzyme level [1]. However, this difference is inverted in whole-cell Mt susceptibility assays, where MMV553002 achieved an IC₅₀ of 0.8 μM [2], whereas MMV688271's whole-cell activity data were not highlighted as superior in the same study, underscoring a disconnect between enzymatic and cellular potency for the target compound that is explained by its unique prodrug mechanism.
| Evidence Dimension | Enzyme inhibition constant (Ki) on Mt KARI |
|---|---|
| Target Compound Data | Ki = 0.153 μM (MMV553002); Sa KARI Ki = 0.531 μM |
| Comparator Or Baseline | Ki = 0.0384 μM (MMV688271); Sa KARI Ki = 0.0222 μM |
| Quantified Difference | MMV688271 is 4.0-fold more potent on Mt KARI; 23.9-fold more potent on Sa KARI |
| Conditions | pH 8.0, temperature not specified; purified recombinant Mt KARI and Sa KARI enzymes |
Why This Matters
This direct comparison demonstrates that enzyme-level potency alone is insufficient for selecting a KARI inhibitor—cellular activity and mechanism of action must be weighed, favoring MMV553002 for whole-cell phenotypic screening campaigns.
- [1] BRENDA Enzyme Database. EC 1.1.1.86 – Ketol-acid reductoisomerase (KARI). Ki values for MMV553002 (Mt: 0.000153 mM; Sa: 0.000531 mM) and MMV688271 (Mt: 0.0000384 mM; Sa: 0.0000222 mM), pH 8.0. Literature reference 762928. View Source
- [2] Bayaraa, T.; Kurz, J.L.; Patel, K.M.; Hussein, W.M.; Bilyj, J.K.; West, N.P.; Schenk, G.; McGeary, R.P.; Guddat, L.W. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor. Chem. Eur. J. 2020, 26, 8958–8968. View Source
